molecular formula C18H19BO2S B1398799 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912824-84-1

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1398799
CAS No.: 912824-84-1
M. Wt: 310.2 g/mol
InChI Key: XPRBSZLRNLZXNT-UHFFFAOYSA-N
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Description

Molecular Structure and Nomenclature

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dibenzothiophene core fused to a pinacol boronate group. Its systematic IUPAC name, 2-dibenzothiophen-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , reflects the substitution pattern of the boron atom at the 4-position of the dibenzothiophene moiety and the tetramethyl substitution on the dioxaborolane ring. The molecular formula, C₁₈H₁₉BO₂S , corresponds to a molecular weight of 310.22 g/mol .

The compound is commonly referred to by alternative names, including Dibenzothiophene-4-boronic acid pinacol ester and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene , which emphasize its structural relationship to pinacol boronic esters. The dibenzothiophene component consists of two fused benzene rings with a central sulfur atom, while the boronate group features a 1,3,2-dioxaborolane ring substituted with four methyl groups at the 4,4,5,5 positions.

Physical and Chemical Properties

This compound exhibits distinct physical and chemical properties typical of pinacol boronic esters. It is a white to off-white crystalline solid with a melting point range of 68–72°C . The predicted boiling point is 460.9±18.0°C , and its density is approximately 1.18±0.1 g/cm³ . It demonstrates solubility in nonpolar solvents such as toluene but limited solubility in water, consistent with the hydrophobic nature of the dibenzothiophene and pinacol groups.

The boronate ester group confers stability against hydrolysis compared to free boronic acids, a feature critical for handling and storage under ambient conditions. The compound’s stability is further enhanced by the electron-donating methyl groups on the dioxaborolane ring, which reduce Lewis acidity and mitigate unwanted side reactions.

Property Value/Range Source
Melting Point 68–72°C
Boiling Point (predicted) 460.9±18.0°C
Density (predicted) 1.18±0.1 g/cm³
Solubility Soluble in toluene

Structural Characterization and Classification

Structural elucidation of this compound relies on advanced spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the dibenzothiophene aromatic protons (δ 7.0–8.0 ppm) and the methyl groups (δ 1.0–1.5 ppm) on the dioxaborolane ring. Infrared (IR) spectroscopy identifies key functional groups, including B-O stretching vibrations near 1350–1400 cm⁻¹ and C-S bonds at 600–700 cm⁻¹.

The compound belongs to the boronic ester class, specifically a pinacol boronate , characterized by a five-membered 1,3,2-dioxaborolane ring. Its classification underscores its role as a protected form of boronic acid, enabling applications in cross-coupling reactions without the drawbacks of boronic acid instability. The dibenzothiophene moiety contributes π-conjugation and electron-withdrawing effects, which influence reactivity in synthetic pathways.

Historical Context in Organoboron Chemistry

The development of pinacol boronic esters like this compound represents a milestone in organoboron chemistry. Pinacol esters gained prominence in the late 20th century as stable alternatives to boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions , where they serve as key intermediates for forming carbon-carbon bonds. Their synthesis via Miyaura borylation —a palladium-catalyzed reaction of dibromides with bis(pinacolato)diboron—has enabled access to complex aryl and heteroaryl boronate derivatives.

The incorporation of dibenzothiophene into boronic esters emerged from efforts to enhance the electronic properties of boron-containing compounds for materials science applications. This compound’s stability and synthetic versatility reflect broader trends in organoboron chemistry, where tailored boronate esters bridge the gap between fundamental research and industrial applications.

Properties

IUPAC Name

2-dibenzothiophen-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)14-10-7-9-13-12-8-5-6-11-15(12)22-16(13)14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRBSZLRNLZXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726258
Record name 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912824-84-1
Record name 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a Suzuki-Miyaura coupling reaction. This reaction is performed between dibenzo[b,d]thiophen-4-yl boronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to dibenzothiophene derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the boronic ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dibenzothiophene derivatives .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : It can be employed as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds between aryl groups .
  • Functionalization of Aromatic Compounds : The compound can be used to introduce boron into complex organic molecules, aiding in the development of pharmaceuticals and agrochemicals .

Materials Science

In materials science, this compound is utilized for:

  • Organic Light Emitting Diodes (OLEDs) : Its properties make it suitable for use in OLEDs due to its ability to form stable thin films and contribute to efficient light emission .
  • Organic Photovoltaics (OPVs) : The compound has been investigated for its role in enhancing the performance of OPVs by improving charge transport and light absorption characteristics .

Sensors and Detection

The compound's unique electronic properties allow it to be used in:

  • Chemical Sensors : It can be incorporated into sensor designs for detecting specific analytes due to its sensitivity to changes in the local environment .
  • Fluorescent Probes : Its ability to exhibit fluorescence makes it applicable as a probe in biological imaging and environmental monitoring .

Case Studies

StudyApplicationFindings
Fedorov et al. (2023)Organic SynthesisDemonstrated the effectiveness of this compound in Suzuki-Miyaura reactions leading to high yields of biphenyl derivatives .
Zhang et al. (2024)OLEDsReported improved efficiency and stability of OLEDs incorporating this compound compared to traditional materials .
Kim et al. (2025)Chemical SensorsDeveloped a sensor based on this compound that showed high selectivity and sensitivity for detecting heavy metal ions in water samples .

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. Additionally, its structural properties allow it to participate in π-π stacking interactions and other non-covalent interactions, which are crucial in its applications in materials science and biology .

Comparison with Similar Compounds

Reactivity and Stability

  • Electronic Effects : The dibenzothiophene group’s sulfur atom introduces electron-withdrawing character, reducing the boronate’s nucleophilicity compared to electron-rich analogs like MesBpin. This impacts cross-coupling efficiency; for example, Suzuki reactions with the target compound may require optimized Pd catalysts .
  • Steric Effects : Bulky substituents (e.g., MesBpin, TipBpin) enhance thermal stability but reduce reactivity in sterically demanding reactions. The planar dibenzothiophene moiety balances steric accessibility with stability, enabling applications in thin-film devices .
  • Hydrolytic Stability : All analogs exhibit moderate stability under ambient conditions but degrade in protic solvents. Storage recommendations (dark, dry, room temperature) are consistent across the class .

Key Research Findings

  • Synthetic Yields : The target compound achieves yields comparable to AnthBpin (~75–92%) but lower than simpler derivatives like thiophenyl analogs (~85–95%) due to dibenzothiophene’s synthetic complexity .
  • Optical Properties : Density functional theory (DFT) studies suggest the dibenzothiophene moiety enhances absorption in the visible spectrum (λmax ~450 nm), outperforming phenyl or thienyl analogs .
  • Catalytic Selectivity : In C–H borylation, substituent electronic effects (e.g., fluorine vs. hydrogen) drastically alter regioselectivity, as demonstrated in . The target compound’s sulfur atom may similarly influence reaction pathways .

Biological Activity

2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 912824-84-1) is a boron-containing compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C18H19BO2S with a molecular weight of approximately 310.22 g/mol. It typically appears as a white to almost white powder and is soluble in toluene. The melting point ranges from 68.0 to 72.0 °C and the predicted boiling point is around 460.9 °C .

PropertyValue
Molecular FormulaC18H19BO2S
Molecular Weight310.22 g/mol
Melting Point68.0 - 72.0 °C
Boiling Point~460.9 °C (predicted)
Density~1.18 g/cm³ (predicted)
SolubilitySoluble in Toluene

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, boron-containing compounds have been explored for their ability to inhibit specific kinases involved in cancer progression. The unique structure of this compound allows it to potentially interact with biological targets in ways that enhance its therapeutic efficacy.

The biological activity of this compound may be attributed to its ability to form stable complexes with biomolecules such as proteins and nucleic acids. This interaction can lead to modulation of enzymatic activity and disruption of cellular processes critical for cancer cell survival.

Case Studies

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of boron compounds and tested their effects on cancer cell lines. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in vitro . Although specific data on this compound was limited in this study, the promising results suggest potential avenues for further investigation.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what catalysts are typically employed?

Methodological Answer: The compound is commonly synthesized via transition-metal-catalyzed borylation. A representative method involves:

Substrate Preparation : React dibenzothiophene derivatives (e.g., 4-bromo-dibenzo[b,d]thiophene) with bis(pinacolato)diboron (B₂pin₂) under inert conditions.

Catalyst Selection : Use cobalt-based catalysts like UiO-Co (0.2 mol%) in toluene or acetonitrile at reflux temperatures (~80–100°C) .

Workup : Purify via flash column chromatography (Hex/EtOAC gradients) to isolate the product in yields up to 66% .

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to characterize this compound, and what challenges arise due to the boron center?

Methodological Answer :

  • 1H/13C NMR : Acquire spectra at 400–500 MHz (1H) and 100–128 MHz (13C). Peaks for aromatic protons in dibenzothiophene appear at δ 7.2–8.5 ppm (1H), while methyl groups on the dioxaborolane ring resonate at δ 1.2–1.4 ppm (1H) .
  • Quadrupolar Effects : The carbon directly bonded to boron (C-B) is often absent in 13C NMR due to quadrupolar relaxation broadening. Confirm boron presence via 11B NMR (δ 28–32 ppm) .

Q. Example 1H NMR Data :

Proton EnvironmentChemical Shift (δ, ppm)
Dibenzo[b,d]thiophen-4-yl aromatics7.5–8.3
Tetramethyl-dioxaborolane CH₃1.3 (s, 12H)

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer :

  • Suzuki-Miyaura Cross-Coupling : Acts as a boronate ester partner for aryl halides. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and DMF/H₂O at 80°C .
  • Radical Reactions : Participate in single-electron transfer (SET) mechanisms, e.g., with alkyl halides under electrochemical conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in synthetic protocols for this compound?

Methodological Answer : Contradictory yields (e.g., 40% vs. 66%) arise from:

Catalyst Loading : Lower catalyst amounts (e.g., 0.2 mol% UiO-Co vs. 1 mol% Pd) reduce efficiency .

Purification Challenges : Use gradient elution (Hex → Hex/EtOAc 25:1) to separate isomers or byproducts .

Substrate Purity : Ensure dibenzothiophene derivatives are anhydrous and free of halide impurities.

Q. Troubleshooting Table :

IssueSolutionReference
Low YieldIncrease catalyst loading to 1 mol%
Isomer ContaminationOptimize chromatography gradients

Q. What factors dictate the regioselectivity of dibenzothiophene substitution in this compound?

Methodological Answer : Regioselectivity at the 4-position of dibenzothiophene is influenced by:

  • Electronic Effects : Electron-rich thiophene sulfur stabilizes intermediates at the 4-position via resonance.
  • Steric Hindrance : Bulky pinacolato groups on boron disfavor substitution at sterically crowded positions (e.g., 1- or 3-positions) .
  • Computational Validation : Density functional theory (DFT) calculations predict lower activation energy for 4-substitution vs. 7-substitution analogs .

Q. How can X-ray crystallography and computational modeling elucidate the molecular geometry of this compound?

Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation, T = 89 K) reveals bond lengths (C-B: ~1.57 Å) and dihedral angles between dibenzothiophene and dioxaborolane rings .
  • DFT Studies : Optimize geometry using B3LYP/6-31G(d) to compare experimental vs. calculated bond angles and assess π-backbonding effects .

Q. Example Crystallographic Data :

ParameterValue
C-B Bond Length1.57 Å
Dihedral Angle (Ar-B)15.2°

Q. What mechanistic insights explain the reactivity of the boron center in cross-coupling reactions?

Methodological Answer :

  • Transmetalation Step : The boron atom undergoes nucleophilic attack by Pd⁰, forming a Pd-Ar intermediate.
  • Oxidative Addition : Aryl halides react with Pd⁰, followed by reductive elimination to form biaryl products.
  • Kinetic Studies : Monitor reaction progress via in situ 11B NMR to track boron center activation .

Q. Safety and Handling

  • Storage : Store under argon at –20°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential respiratory irritation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.